REACTION_SMILES
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[CH2:18]1[O:19][CH2:20][CH2:21][O:22][CH2:23]1.[CH3:25][CH2:26][O:27][C:28](=[O:29])[CH3:30].[CH:1](=[CH2:2])[c:3]1[nH:4][c:5]2[c:6]([n:7][cH:8][cH:9][cH:10]2)[n:11]1.[I+3:12]([O-:13])([O-:14])([O-:15])[O-:16].[Na+:17].[OH2:24]>>[CH:1]([c:3]1[nH:4][c:5]2[c:6]([n:7][cH:8][cH:9][cH:10]2)[n:11]1)=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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C=Cc1nc2ncccc2[nH]1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=Cc1nc2ncccc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][I+3]([O-])([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=Cc1nc2ncccc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |